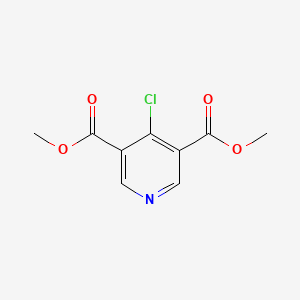

Dimethyl 4-chloropyridine-3,5-dicarboxylate

Description

Properties

IUPAC Name |

dimethyl 4-chloropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-14-8(12)5-3-11-4-6(7(5)10)9(13)15-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNVACJSCSISDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-chloropyridine-3,5-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 4-chloropyridine-3,5-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-chloropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines are used under mild to moderate conditions.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Hydrolysis: The primary products are 4-chloropyridine-3,5-dicarboxylic acid and methanol.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Dimethyl 4-chloropyridine-3,5-dicarboxylate has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting the central nervous system.

Agrochemicals: It is employed in the synthesis of herbicides and pesticides.

Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 4-chloropyridine-3,5-dicarboxylate depends on its application. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary widely based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine/Dihydropyridine Core

Aromatic Pyridine Derivatives

- Dimethyl 3,5-Pyridinedicarboxylate (C₉HₙNO₄): Key Differences: Lacks the 4-chloro substituent, reducing electrophilic reactivity. Applications: Used as a precursor for metal-organic frameworks (MOFs) or ligand synthesis .

- Applications: Intermediate in antitumor agent synthesis .

1,4-Dihydropyridine (DHP) Derivatives

DHP derivatives are pharmacologically significant, particularly as calcium channel blockers (e.g., nifedipine). Their reduced pyridine ring enhances planarity and drug-receptor interactions.

- Nifedipine (Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, C₁₇H₁₈N₂O₆):

- Key Differences :

- Contains a 1,4-dihydropyridine core (non-aromatic) vs. aromatic pyridine in the target compound.

Features a nitro group on the phenyl ring, enhancing electron-withdrawing effects.

- Diethyl 4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Key Differences: Ethyl esters (vs. methyl) improve lipophilicity and bioavailability.

Substituent Position and Functional Group Effects

Chloro vs. Methoxy/Nitro Groups

4-Chloro Substituent :

Nitro Group (e.g., Nifedipine) :

Ester Group Variations

Methyl Esters (Target Compound) :

- Ethyl Esters (e.g., Diethyl 4-(4-Aminophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate): Improved lipid solubility, enhancing membrane permeability in drug design .

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Substituents (Position) | Molecular Formula | Key Applications |

|---|---|---|---|---|

| Dimethyl 4-chloropyridine-3,5-dicarboxylate | Pyridine | Cl (4), COOCH₃ (3,5) | C₉H₈ClNO₄ | Synthetic intermediate |

| Nifedipine | 1,4-Dihydropyridine | NO₂ (Ph-2), COOCH₃ (3,5) | C₁₇H₁₈N₂O₆ | Antihypertensive drug |

| Diethyl 4-(2,4-dichlorophenyl)-DHP-3,5-dicarboxylate | 1,4-Dihydropyridine | Cl (Ph-2,4), COOCH₂CH₃ (3,5) | C₂₀H₂₂Cl₂NO₄ | Calcium channel modulator |

| Dimethyl 4-(furan-2-yl)-pyridine-3,5-dicarboxylate | Pyridine | Furan (4), COOCH₃ (3,5) | C₁₅H₁₅NO₅ | Antitumor intermediate |

Table 2: Spectroscopic and Physical Properties

*Predicted based on analogs.

Biological Activity

Dimethyl 4-chloropyridine-3,5-dicarboxylate (DMCPD) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with chlorine and two ester functional groups. Its molecular formula is with a molecular weight of 257.67 g/mol. The presence of the chlorine atom and the carboxylate groups at the 3 and 5 positions enhances its reactivity and biological activity.

1. Enzyme Inhibition

Research indicates that DMCPD exhibits inhibitory effects on various enzymes, particularly yeast α-glucosidase. This inhibition is crucial for managing carbohydrate metabolism, making DMCPD a candidate for diabetes management. The compound's ability to modulate enzyme activity suggests potential therapeutic applications in metabolic disorders.

| Enzyme | Inhibition Type | Potential Application |

|---|---|---|

| Yeast α-glucosidase | Competitive | Diabetes management |

| Histone demethylases | Selective | Cancer therapy research |

2. Anti-inflammatory Properties

DMCPD has shown promising anti-inflammatory effects in vivo. Studies have demonstrated that it exhibits a rapid onset of action compared to standard anti-inflammatory drugs. This property could be beneficial in treating conditions characterized by inflammation.

Case Studies and Research Findings

Several studies have explored the biological activities of DMCPD and related compounds:

- Study on α-glucosidase Inhibition : A study conducted on various dicarboxylate derivatives found that DMCPD effectively inhibited yeast α-glucosidase with an IC50 value indicating significant potency compared to other tested compounds .

- Anti-inflammatory Research : In a comparative study involving DMCPD and standard anti-inflammatory agents, DMCPD exhibited superior efficacy in reducing inflammation markers in animal models .

- Antimicrobial Potential : Preliminary screenings have indicated that DMCPD may inhibit bacterial growth, although more comprehensive studies are needed to confirm these findings .

The biological activity of DMCPD can be attributed to its ability to interact with specific biological targets:

- Enzyme Binding : The structure of DMCPD allows it to bind effectively to enzyme active sites, particularly those involved in carbohydrate metabolism.

- Molecular Interactions : Hydrogen bonding and hydrophobic interactions play critical roles in the compound's binding affinity, influencing its inhibitory effects on target enzymes.

Q & A

Q. What are the standard synthetic routes for dimethyl 4-chloropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis. Key steps include:

- Condensation of 4-chlorobenzaldehyde, methyl acetoacetate, and ammonium acetate in ethanol under reflux (70–80°C for 6–24 hours).

- Isolation of the product via vacuum filtration and recrystallization from ethanol . Optimization Note : Solvent polarity and temperature significantly impact yield. Ethanol is preferred for its balance of polarity and boiling point .

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Ammonium acetate |

| Solvent | Ethanol |

| Reaction Time | 6–24 hours |

Q. How is the compound characterized to confirm its structure?

A multi-technique approach is recommended:

- NMR Spectroscopy : H and C NMR confirm substituent positions and ester group integration .

- X-ray Crystallography : Resolves crystal packing and dihydropyridine ring conformation (e.g., half-chair or boat configurations) .

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1700 cm and C-Cl vibrations at ~750 cm .

Q. What safety protocols are critical when handling this compound?

- ECHA Guidelines : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation.

- Disposal : Classify as halogenated waste (CAS-specific regulations apply) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and resolve data contradictions?

- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify transition states. This reduces trial-and-error experimentation .

- Contradiction Analysis : Cross-validate experimental NMR/XRD data with computational predictions to resolve ambiguities (e.g., polymorphic forms or rotational isomers) .

Q. What experimental design strategies improve reaction yield and reproducibility?

- Factorial Design : Test variables (e.g., solvent, temperature, catalyst ratio) systematically. For example, a 2 factorial design can identify interactions between parameters .

- Process Control : Implement inline spectroscopy (e.g., FTIR) to monitor reaction progress in real time .

Q. How is the pharmacological activity of derivatives analyzed?

- In Vitro Assays : Screen for calcium channel modulation (common in dihydropyridines) using patch-clamp electrophysiology .

- Molecular Docking : Simulate binding to targets like L-type calcium channels using AutoDock Vina or similar tools .

Q. What reactor design considerations apply to scaled-up synthesis?

- Continuous Flow Reactors : Enhance heat transfer and reduce side reactions compared to batch systems.

- Membrane Separation : Purify intermediates via nanofiltration to improve efficiency .

Q. How do structural modifications impact physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.